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Compound of Interest

Compound Name: Salicylamide

Cat. No.: B354443 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the acquisition and analysis of Nuclear

Magnetic Resonance (NMR) spectra of salicylamide. The information is intended to guide

researchers in obtaining high-quality 1D and 2D NMR data for structural elucidation, purity

assessment, and interaction studies involving this important pharmaceutical compound.

Introduction
Salicylamide (2-hydroxybenzamide) is an active pharmaceutical ingredient with analgesic and

antipyretic properties. NMR spectroscopy is a powerful analytical technique for the

unambiguous structural characterization of salicylamide, providing detailed information about

its chemical environment, connectivity, and spatial arrangement. This document outlines

standardized protocols for ¹H NMR, ¹³C NMR, and 2D NMR spectroscopy of salicylamide.

Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for salicylamide, primarily

in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for this compound.

Table 1: ¹H NMR Spectral Data for Salicylamide in DMSO-d₆
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Chemical Shift
(δ) ppm

Multiplicity
Number of
Protons

Assignment
Coupling
Constants (J)
Hz

13.07 - 13.40 Broad Singlet 1H -OH (Phenolic) -

8.43 - 8.46 Broad Singlet 1H
-CONH₂ (trans to

C=O)
-

7.92 - 7.94 Broad Singlet 1H
-CONH₂ (cis to

C=O)
-

7.89
Doublet of

Doublets
1H H-6 J = 7.8, 1.6 Hz

7.43
Triplet of

Doublets
1H H-4 J = 8.3, 1.6 Hz

6.93
Doublet of

Doublets
1H H-3 J = 8.3, 1.0 Hz

6.85
Triplet of

Doublets
1H H-5 J = 7.8, 1.0 Hz

Note: The broadness of the -OH and -NH₂ signals is due to hydrogen bonding and chemical

exchange.[1][2]

Table 2: ¹³C NMR Spectral Data for Salicylamide in DMSO-d₆
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Chemical Shift (δ) ppm Carbon Assignment

171.8 C=O (Amide)

158.5 C-2

133.8 C-4

129.2 C-6

118.5 C-5

117.2 C-3

115.0 C-1

Experimental Protocols
Sample Preparation
A standardized sample preparation protocol is crucial for obtaining reproducible NMR data.

Sample Weighing: Accurately weigh 5-10 mg of salicylamide for ¹H NMR and 20-50 mg for

¹³C NMR into a clean, dry vial.

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the

vial.

Dissolution: Gently vortex or sonicate the mixture until the salicylamide is completely

dissolved.

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate

matter, transfer the solution into a clean, dry 5 mm NMR tube.

Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of an

internal standard. Tetramethylsilane (TMS) is often used as a chemical shift reference (0

ppm).

Capping and Labeling: Securely cap the NMR tube and label it clearly.
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1D NMR Spectroscopy Protocol (¹H and ¹³C)
These are general parameters that may require optimization based on the specific instrument

and experimental goals.

Instrument: 300-600 MHz NMR Spectrometer

Solvent: DMSO-d₆

Temperature: 298 K (25 °C)

¹H NMR Parameters:

Pulse Sequence: zg30 or similar single-pulse experiment

Spectral Width: 16 ppm (centered around 6-8 ppm)

Acquisition Time: 2-4 seconds

Relaxation Delay (d1): 1-5 seconds (a longer delay of 5 times the longest T₁ is

recommended for accurate integration)

Number of Scans: 8-16 (can be increased for dilute samples)

Processing: Apply a window function (e.g., exponential multiplication with a line broadening

of 0.3 Hz), Fourier transform, phase correction, and baseline correction.

¹³C NMR Parameters:

Pulse Sequence: zgpg30 or similar proton-decoupled experiment

Spectral Width: 200-250 ppm (centered around 100-120 ppm)

Acquisition Time: 1-2 seconds

Relaxation Delay (d1): 2-5 seconds

Number of Scans: 1024 or more, depending on the sample concentration.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b354443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Processing: Apply a window function (e.g., exponential multiplication with a line broadening

of 1-2 Hz), Fourier transform, phase correction, and baseline correction.

2D NMR Spectroscopy Protocols
2D NMR experiments are invaluable for the complete assignment of ¹H and ¹³C signals and for

determining the connectivity within the molecule.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

Pulse Sequence: cosygpqf or similar

Spectral Width (F1 and F2): 16 ppm

Number of Increments (F1): 256-512

Number of Scans per Increment: 2-4

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly

attached carbons.

Pulse Sequence: hsqcedetgpsisp2.2 or similar

Spectral Width (F2 - ¹H): 16 ppm

Spectral Width (F1 - ¹³C): 180-200 ppm

Number of Increments (F1): 128-256

Number of Scans per Increment: 4-8

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and

carbons over 2-3 bonds.

Pulse Sequence: hmbcgpndqf or similar

Spectral Width (F2 - ¹H): 16 ppm

Spectral Width (F1 - ¹³C): 200-250 ppm
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Number of Increments (F1): 256-512

Number of Scans per Increment: 8-16

Visualizations
Chemical Structure and Atom Numbering
The following diagram illustrates the chemical structure of salicylamide with the standard atom

numbering used for NMR signal assignment.

Atom Numbering

C1 C2 C3 C4 C5 C6 C=O

Click to download full resolution via product page

Caption: Chemical structure of Salicylamide with atom numbering.

Experimental Workflow for NMR Analysis
This diagram outlines the logical flow of experiments for a comprehensive NMR analysis of

salicylamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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